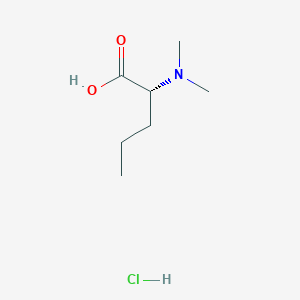![molecular formula C20H15F3N2O4 B2619239 4-oxo-5-phenylmethoxy-N-[4-(trifluoromethoxy)phenyl]-1H-pyridine-2-carboxamide CAS No. 1021212-69-0](/img/structure/B2619239.png)
4-oxo-5-phenylmethoxy-N-[4-(trifluoromethoxy)phenyl]-1H-pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wirkmechanismus
The mechanism of action of 4-oxo-5-phenylmethoxy-N-[4-(trifluoromethoxy)phenyl]-1H-pyridine-2-carboxamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-oxo-5-phenylmethoxy-N-[4-(trifluoromethoxy)phenyl]-1H-pyridine-2-carboxamide in lab experiments are that it has a high potency and selectivity for its target enzymes and proteins. However, its limitations include its low solubility and stability, which can affect its effectiveness in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 4-oxo-5-phenylmethoxy-N-[4-(trifluoromethoxy)phenyl]-1H-pyridine-2-carboxamide. Some of these include:
1. Further studies on its potential therapeutic applications in treating neurodegenerative diseases.
2. Investigating its potential use in combination with other drugs for enhanced therapeutic effects.
3. Developing new synthesis methods to improve its solubility and stability.
4. Studying its effects on other enzymes and proteins to identify potential new therapeutic targets.
5. Investigating its potential applications in treating other diseases, such as autoimmune disorders and infectious diseases.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications in various scientific research fields. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are several future directions for research on this compound, which could lead to new and improved treatments for various diseases.
Synthesemethoden
The synthesis of 4-oxo-5-phenylmethoxy-N-[4-(trifluoromethoxy)phenyl]-1H-pyridine-2-carboxamide involves the reaction of 4-(trifluoromethoxy)aniline and 4-chloro-3-nitropyridine followed by the reduction of the resulting intermediate product. The final product is obtained by reacting the intermediate with 4-(phenylmethoxy)benzaldehyde.
Wissenschaftliche Forschungsanwendungen
The pyridine carboxamide derivative has been studied for its potential therapeutic applications in various scientific research fields. It has been found to have anti-inflammatory, anti-tumor, and anti-cancer properties. Studies have also shown that it has potential applications in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-oxo-5-phenylmethoxy-N-[4-(trifluoromethoxy)phenyl]-1H-pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O4/c21-20(22,23)29-15-8-6-14(7-9-15)25-19(27)16-10-17(26)18(11-24-16)28-12-13-4-2-1-3-5-13/h1-11H,12H2,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGYFBHKOOKQJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CNC(=CC2=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2619156.png)
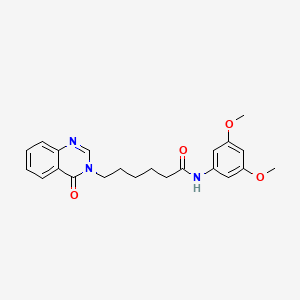
![(1E)-(8,8-dimethyl-2,3,9,10-tetrahydro-8H-cyclopenta[c]pyrano[3,2-g]chromen-4(1H)-ylidene)hydrazine](/img/structure/B2619160.png)
![5-(2-fluorobenzyl)-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2619161.png)
![(Z)-2-(methylsulfonyl)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2619164.png)



![N-[1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2619169.png)
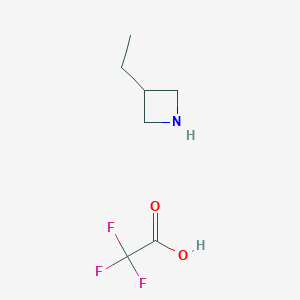
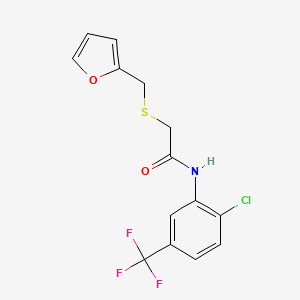
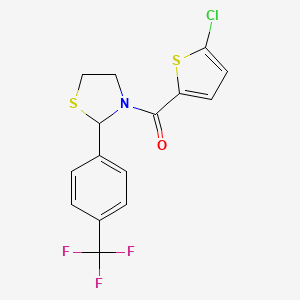
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(tetrahydrofuran-2-ylmethyl)butanamide](/img/structure/B2619175.png)
